Ribosome-binding protein 1 (879-887)
Description
Historical Context and Initial Identification of Ribosome-binding Protein 1 (RRBP1)
Ribosome-binding protein 1 (RRBP1), also known as p180, was first identified as a ribosome-binding protein located on the membrane of the rough endoplasmic reticulum (ER). nih.govebi.ac.uk Initially, it was proposed to function as the primary ribosome receptor for the ER. wikipedia.org This hypothesis was based on its apparent role in anchoring ribosomes to the ER membrane, a critical step for the synthesis and translocation of proteins destined for secretion or insertion into membranes. ebi.ac.uk
However, subsequent research refined this initial understanding. Further studies demonstrated that the ribosome receptor activity did not exclusively co-fractionate with RRBP1 but was more closely associated with the Sec61 translocon complex. wikipedia.org Despite this, the 180-kDa protein was confirmed as a human homolog of the ES130/p180 ribosome receptor, an integral ER membrane protein characterized by a unique tandem repeat domain at its N-terminal region. wikigenes.org While its role as the sole ribosome receptor was reconsidered, its essential function in ribosome binding and protein translocation was firmly established. ebi.ac.uk
Nomenclature and Synonyms of Ribosome-binding Protein 1 (RRBP1)
The protein is encoded by the RRBP1 gene in humans. wikipedia.org Over the years, it has been referred to by several different names and synonyms in scientific literature, reflecting its various discovered characteristics and historical context.
| Category | Name/Synonym |
| Official Gene Symbol | RRBP1 genecards.orgensembl.org |
| Official Protein Name | Ribosome-binding protein 1 uniprot.orguniprot.org |
| Common Synonyms | p180 ebi.ac.ukgenecards.org |
| ES/130 ebi.ac.ukgenecards.org | |
| hES genecards.org | |
| RRp genecards.org | |
| Other Designations | 180 kDa ribosome receptor homolog wikigenes.orguniprot.org |
| Endoplasmic Reticulum Ribosome-Binding Protein 1 genecards.org | |
| Ribosome receptor protein uniprot.org | |
| ES/130-related protein uniprot.org | |
| KIAA1398 uniprot.org |
Endoplasmic Reticulum (ER) Localization and Membrane Association of Ribosome-binding Protein 1 (RRBP1)
RRBP1 is definitively characterized as an integral membrane protein of the endoplasmic reticulum. wikipedia.orggenecards.orgnih.govresearchgate.net It is classified as a single-pass type III membrane protein, meaning it traverses the ER membrane once. genecards.org The protein is primarily situated on the rough ER, which is studded with ribosomes and is the principal site of protein synthesis and modification. nih.govbiosciencetrends.com
Its localization is crucial for its function. RRBP1 is concentrated in the sheet-like structures of the ER and its presence is thought to play a role in maintaining ER morphology. wikipedia.orgnih.gov The protein's structure includes a hydrophobic N-terminus with a transmembrane domain, which anchors it to the ER membrane. researchgate.net While primarily localized to the ER, some studies have also detected RRBP1 in the nucleus and cytoplasm. nih.govresearchgate.net Research also indicates that RRBP1 is involved in mediating interactions between the ER and microtubules, as it possesses a microtubule-binding domain. nih.gov Furthermore, RRBP1 is involved in maintaining the contact sites between the ER and peroxisomal membranes. biorxiv.org Under certain cellular stress conditions, RRBP1 can relocalize from its typical perinuclear, rough ER position to the cell periphery, in proximity to the mitochondrial network. tandfonline.com
Overview of Key Biological Roles of Ribosome-binding Protein 1 (RRBP1)
RRBP1 is a multifunctional protein involved in several critical cellular processes, primarily centered around protein synthesis and cellular stress responses.
Protein Synthesis and Transport : RRBP1 is essential for the translocation of newly synthesized proteins across the ER membrane. ebi.ac.uknih.gov It facilitates the association of ribosomes with the ER, which is a key step for the entry of nascent proteins into the secretory pathway. nih.gov RRBP1 plays a crucial role in enhancing the biosynthesis of proteins like collagen at the entry point of secretory compartments. nih.gov Interestingly, it can also promote the localization of a subset of mRNAs to the ER in a manner that is independent of ribosome activity, potentially by directly binding to the mRNA's phosphate (B84403) backbone. wikipedia.orgnih.gov
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) : The ER is a major site for protein folding, and disruptions can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govnih.gov To cope with this, cells activate the Unfolded Protein Response (UPR). nih.govnih.gov RRBP1 is associated with the UPR and is believed to help alleviate ER stress, thereby promoting cell survival. nih.govnih.gov It has been shown to regulate UPR signaling molecules, such as GRP78 (also known as BiP) and Activating Transcription Factor 6 (ATF6). nih.govnih.gov By enhancing the expression of the protective chaperone GRP78, RRBP1 can make cells more resistant to ER stress-induced apoptosis. nih.gov
Role in Cancer : Reflecting its role in promoting cell survival under stress, RRBP1 has been identified as a potential oncogene. nih.govmdpi.com Increased expression of RRBP1 is observed in numerous cancers, including lung, colorectal, breast, prostate, bladder, and cervical cancers. nih.govebi.ac.uknih.govbiosciencetrends.comnih.gov High levels of RRBP1 often correlate with tumor progression, metastasis, and a poor prognosis for patients. nih.govmdpi.comnih.gov The protein supports tumor cell growth and survival, in part by mitigating the high levels of ER stress inherent in rapidly proliferating cancer cells. nih.govmdpi.com
Cell Differentiation and Other Functions : RRBP1 is critical for the terminal differentiation of secretory cells and tissues. ebi.ac.uk It is also involved in osteoblast differentiation. wikipedia.orgnih.gov Recent findings have also implicated RRBP1 as a novel factor in peroxisomal biogenesis. biorxiv.org Additionally, it has been shown to interact with the motor protein kinesin heavy chain (KIF5B), suggesting a role in intracellular transport. nih.gov
Properties
sequence |
ALQKRLDEV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Ribosome-binding protein 1 (879-887) |
Origin of Product |
United States |
Molecular Characterization of Ribosome Binding Protein 1 Rrbp1
Gene Structure and Genomic Context of RRBP1
The human RRBP1 gene is located on the p-arm of chromosome 20, specifically in the region 20p12.1. wikipedia.orgclinpgx.org Its genomic coordinates on the GRCh38 assembly are from position 17,613,678 to 17,682,295 on the reverse strand. ensembl.org The gene encompasses 26 exons. nih.gov
The genomic neighborhood of RRBP1 is noteworthy. It is located near a gene implicated in Alagille syndrome, although RRBP1 itself has been excluded as a causative gene for this disorder. wikipedia.orgnih.gov Pseudogenes related to RRBP1 have been identified on chromosomes 3 and 7. nih.gov The gene's location and the presence of related pseudogenes suggest a complex evolutionary history.
| Attribute | Information | Reference |
|---|---|---|
| Gene Symbol | RRBP1 | genecards.org |
| Chromosome | 20 | wikipedia.org |
| Cytogenetic Band | 20p12.1 | clinpgx.org |
| Genomic Coordinates (GRCh38) | 17,613,678 - 17,682,295 (reverse strand) | ensembl.org |
| Exon Count | 26 | nih.gov |
| Pseudogenes | Located on chromosomes 3 and 7 | nih.gov |
Protein Isoforms and Alternative Splicing of RRBP1 Transcripts
The RRBP1 gene undergoes alternative splicing, giving rise to multiple protein isoforms. nih.govgenecards.org This splicing primarily affects regions containing tandem repeats, leading to variations in the length of the encoded protein. wikipedia.org These variations have functional consequences, influencing the ribosome-binding affinity and secretory function of the protein. nih.gov
The most well-characterized isoform is p180, which is the most abundant form. wikipedia.org However, other isoforms exist due to the removal of these tandem repeats through partial intraexonic splicing. wikipedia.org For instance, two isoforms with molecular weights of 150 kDa and 109 kDa have been described. ptglab.com The UniProt database indicates that additional isoforms may arise from alternative splicing within the repeat region. uniprot.org The Ensembl genome browser lists 10 transcripts (splice variants) for the RRBP1 gene. ensembl.org The full-length nature and complete functional characterization of all variants that differ in repeat length are still under investigation. nih.gov
| Isoform Name/Identifier | Key Features | Reference |
|---|---|---|
| p180 | Most abundant and well-characterized isoform. | wikipedia.org |
| 150 kDa isoform | A described isoform with a lower molecular weight than p180. | ptglab.com |
| 109 kDa isoform | Another described isoform with a lower molecular weight. | ptglab.com |
| Isoform 2 (NP_001036041.2) | A reviewed transcript variant in NCBI RefSeq. | nih.gov |
| Isoform 1 (NP_001352542.1) | Represents the longest transcript and encodes the longer isoform according to NCBI RefSeq. | nih.gov |
Domain Organization of Ribosome-binding Protein 1 (RRBP1)
The RRBP1 protein possesses a distinct domain architecture that is crucial for its function. It is a large protein, with the canonical isoform comprising 1410 amino acids. ptglab.commdpi.com Its structure includes a hydrophobic N-terminus containing a transmembrane domain, a highly conserved tandem repeat region that constitutes the ribosome-binding domain, and an acidic coiled-coil C-terminal domain. ptglab.comnih.gov
Transmembrane Regions of RRBP1
RRBP1 is an integral ER membrane protein, anchored by a single-pass transmembrane helix. uniprot.org This transmembrane domain is located at the N-terminus of the protein. ptglab.com Specifically, UniProt annotation identifies a helical transmembrane region spanning amino acid positions 9-28. uniprot.org This domain is essential for embedding the protein within the ER membrane, a prerequisite for its role in mediating the interaction between ribosomes and the ER. ptglab.com
Disordered Regions within RRBP1
Intrinsically disordered regions (IDRs) are segments of a protein that lack a stable three-dimensional structure under physiological conditions. nih.gov These regions are often enriched in polar or charged amino acids and play significant roles in protein function, including mediating protein-protein interactions and undergoing conformational changes upon binding to ligands. nih.govnih.gov The UniProt database indicates the presence of several disordered regions within RRBP1, for example, at positions 44-90, 128-152, and 173-300. uniprot.org These flexible regions likely contribute to the dynamic interactions of RRBP1 with ribosomes and other binding partners.
Identification of Ribosome Receptor Lysine (B10760008)/Proline Rich Regions (Rib_rcpt_KP)
A specific domain identified within RRBP1 is the Ribosome receptor lysine/proline rich region (Rib_rcpt_KP). genecards.org This domain is cataloged in the InterPro and Pfam databases (IPR007794 and PF05104, respectively). uniprot.org According to NCBI, this domain is located at amino acid positions 33-165 in one of the protein isoforms. nih.gov This region is highly conserved and is believed to be directly involved in the protein's function as a ribosome receptor. ebi.ac.uk
| Domain/Region | Position (Amino Acids) | Key Features and Functions | Reference |
|---|---|---|---|
| Transmembrane Domain | 9-28 | Single-pass helical domain that anchors the protein to the ER membrane. | uniprot.org |
| Tandem Repeat Motifs | N-terminal region | Composed of decapeptide and heptad repeats; form the ribosome-binding domain; subject to alternative splicing. | nih.gov |
| Disordered Regions | e.g., 44-90, 128-152, 173-300 | Flexible regions that likely facilitate dynamic interactions. | uniprot.org |
| Ribosome Receptor Lysine/Proline Rich Region (Rib_rcpt_KP) | 33-165 | Conserved domain directly implicated in ribosome binding. | nih.govuniprot.org |
| Acidic Coiled-Coil Domain | C-terminal region | Contributes to the overall structure and potential protein-protein interactions. | ptglab.comnih.gov |
Other Compositional Biases and Structural Motifs
The amino acid sequence of RRBP1 exhibits several compositional biases and contains distinct structural motifs that are critical to its function. The protein is characterized by numerous disordered regions, which lack a fixed three-dimensional structure and are often involved in protein-protein and protein-nucleic acid interactions. uniprot.org
Key compositional biases and structural motifs in human RRBP1 include:
Basic and Acidic Residue Rich Regions: The protein contains regions with a high concentration of basic and acidic amino acids, such as the segment from residues 64-88. uniprot.org These charged regions can facilitate electrostatic interactions with other molecules.
Polar Residue Rich Regions: Several segments of RRBP1 are enriched in polar amino acids, including the regions spanning residues 191-209, 225-238, 265-278, and a large region from 295-519. uniprot.org These polar regions contribute to the protein's solubility and its ability to interact with the aqueous cellular environment.
Tandem Repeats: A prominent feature of RRBP1 is the presence of approximately 41 tandem repeats of a 10-amino acid sequence ([TN]-Q-[GSA]-[KRQT]-K-[ATGSV]-[ED]-[GTAS]-[ATIS]-[PQTAS]) located between residues 197 and 604. uniprot.org These repeats are thought to be important for ribosome binding, and variations in the number of these repeats due to alternative splicing can modulate this function. maayanlab.clouduniprot.org
Coiled-Coil Domain: The C-terminal region of RRBP1 contains a coiled-coil domain. nih.gov This structural motif is often involved in protein-protein interactions, and in the case of RRBP1, it is believed to mediate interactions with microtubules. nih.gov
| Feature | Position(s) | Description |
| Disordered Region | 44-90 | Automatic annotation |
| Basic Residues | 52-63 | Compositional bias |
| Basic and Acidic Residues | 64-88 | Compositional bias |
| Disordered Region | 129-152 | Automatic annotation |
| Disordered Region | 173-648 | Automatic annotation |
| Polar Residues | 191-209 | Compositional bias |
| Tandem Repeats (approx. 41) | 197-604 | 10 AA approximate tandem repeats |
| Polar Residues | 225-238 | Compositional bias |
| Polar Residues | 265-278 | Compositional bias |
| Polar Residues | 295-519 | Compositional bias |
| Basic and Acidic Residues | 520-532 | Compositional bias |
| Basic and Acidic Residues | 568-581 | Compositional bias |
Post-Translational Modifications of Ribosome-binding Protein 1 (RRBP1)
Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. thermofisher.com For RRBP1, several PTMs have been identified, which likely play a role in modulating its diverse functions in the cell. While a comprehensive, high-resolution map of all PTMs on RRBP1 is not fully established, data from various studies and databases indicate the presence of several types of modifications.
These modifications can influence RRBP1's interaction with other proteins, its role in mRNA localization, and its involvement in cellular signaling pathways. The dynamic nature of PTMs allows for rapid and reversible control of protein function in response to cellular signals and environmental changes.
| Modification Type | Description |
| Phosphorylation | Reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, which can regulate protein activity and signaling. thermofisher.com |
| Glycosylation | Covalent attachment of sugar moieties, which can affect protein folding, stability, and localization. thermofisher.com |
| Ubiquitination | Attachment of ubiquitin, which can target the protein for degradation or have non-proteolytic regulatory roles. thermofisher.com |
| Acetylation | Addition of an acetyl group, often at the N-terminus or on lysine residues, which can alter protein stability and interactions. thermofisher.com |
| Methylation | Addition of a methyl group, typically to lysine or arginine residues, which can regulate protein-protein interactions and gene expression. thermofisher.com |
Note: The specific sites and functional consequences of these post-translational modifications on RRBP1 are areas of ongoing research.
Functional Mechanisms of Ribosome Binding Protein 1 Rrbp1
Role in Ribosome Binding and Association with the Endoplasmic Reticulum
RRBP1 is fundamentally recognized as a ribosome receptor located on the ER membrane. ebi.ac.ukuniprot.orguniprot.org It facilitates the critical interaction between ribosomes and the ER, a foundational step for the synthesis of proteins destined for secretion, insertion into membranes, or delivery to the lumen of various organelles. uniprot.orgproteinatlas.org This function is essential for the proper organization of the rough ER and the efficiency of the secretory pathway. nih.govmaayanlab.cloud Studies have shown that RRBP1 is crucial for the terminal differentiation of secretory cells, highlighting its importance in cellular functions that require high-capacity protein production. ebi.ac.uk
Involvement in Nascent Protein Translocation Across the ER Membrane
Beyond simply docking ribosomes to the ER, RRBP1 is critically involved in the subsequent step: the translocation of the nascent (newly forming) polypeptide chain across the ER membrane into the lumen. nih.govebi.ac.ukmdpi.com This process is vital for segregating secretory and membrane proteins from the cytoplasm immediately as they are synthesized. ucsf.edu While the Sec61 complex forms the core of the protein-conducting channel, RRBP1's role as a ribosome receptor is an essential prerequisite for this process to occur efficiently. wikipedia.orgnih.gov It helps to couple protein synthesis directly with translocation, ensuring that nascent chains are correctly guided into the ER lumen or integrated into the membrane. nih.govnih.gov
Ribosome-Independent mRNA Localization to the ER
A key and sophisticated function of RRBP1 is its ability to mediate the localization of specific mRNAs to the ER membrane in a manner that is independent of the ribosome and active translation. wikipedia.orgnih.govnih.gov This "mRNA receptor activity" suggests that RRBP1 can anchor certain mRNAs to the ER before or without the engagement of a ribosome, facilitating the localized synthesis of their corresponding proteins. maayanlab.cloud This mechanism provides a powerful means of spatial regulation, ensuring that proteins are synthesized in close proximity to where they are needed. For instance, data indicates that p180 is required for the efficient targeting of placental alkaline phosphatase (ALPP) mRNA to the ER. nih.govnih.gov
The ribosome-independent localization of mRNA is predicated on the ability of RRBP1 to directly bind to RNA molecules. wikipedia.orguniprot.orggenecards.org Gene ontology annotations confirm RNA binding as a primary molecular function of RRBP1. uniprot.orgnih.govgenecards.org Research suggests that RRBP1 can directly associate with the phosphate (B84403) backbone of an mRNA molecule, providing a direct anchor to the ER membrane. wikipedia.org This direct binding activity is crucial for its role as an mRNA receptor and underpins its ability to control the subcellular location of protein synthesis.
| Functional Domain/Region | Associated Function | Reference |
|---|---|---|
| N-Terminal Decapeptide Repeats | Contributes to variations in ribosome-binding affinity and secretory function through alternative splicing. | nih.govmaayanlab.clouddatapunk.net |
| C-Terminal Heptad Repeats | Involved in modulating ribosome-binding affinity and secretory function. | nih.govmaayanlab.clouddatapunk.net |
| RNA-Binding Regions | Enables direct, ribosome-independent binding to mRNA molecules. | wikipedia.orguniprot.orggenecards.org |
| Microtubule-Binding Domain | Mediates interactions between the endoplasmic reticulum and microtubules, influencing ER morphology. | nih.gov |
Interplay with the Translocon Machinery (e.g., Sec61)
Ribosome-binding protein 1 (RRBP1), an endoplasmic reticulum (ER) membrane protein, plays a significant, albeit indirect, role in the process of protein translocation across the ER membrane. nih.gov Initially, RRBP1 was identified as the primary ribosome receptor on the ER. wikipedia.org However, subsequent research demonstrated that the core ribosome-binding and translocation-conducting activity is a function of the Sec61 complex, which forms the central channel of the protein translocon. wikipedia.orgtulane.edu
While not the direct receptor for ribosomes, RRBP1 facilitates the efficient targeting and association of translating ribosomes (polysomes) with the translocon. wikipedia.orgnih.gov This function is crucial for the co-translational translocation of newly synthesized polypeptides destined for the secretory pathway. mdpi.comyoutube.com The process begins when a signal recognition particle (SRP) binds to the signal sequence of a nascent polypeptide chain, temporarily halting translation. youtube.com The SRP-ribosome-nascent chain complex is then targeted to the ER membrane, where it interacts with the SRP receptor and is subsequently transferred to the Sec61 channel. youtube.comnih.gov RRBP1 is thought to enhance this process, ensuring that polysomes are correctly positioned at the ER for efficient protein entry. nih.gov
Furthermore, RRBP1 has been shown to mediate the ribosome-independent localization of a subset of mRNAs to the ER membrane, potentially by binding directly to the mRNA's phosphate backbone. wikipedia.orgnih.gov This suggests a dual role for RRBP1: promoting the general association of polysomes with the ER and specifically targeting certain mRNAs to the vicinity of the translocon, thereby priming them for translation and translocation. nih.gov The large cytosolic domain of RRBP1, which contains numerous positively charged repeats, is believed to provide the surface for this mRNA binding. nih.gov By concentrating specific mRNAs and ribosomes at the ER surface, RRBP1 works in concert with the Sec61 translocon to streamline the initial steps of the secretory pathway.
Regulation of Cellular Secretory Pathways by Ribosome-binding Protein 1 (RRBP1)
Ribosome-binding protein 1 (RRBP1) is a key regulator of the cellular secretory pathway, influencing processes from protein synthesis and translocation to ER morphology and vesicle transport. nih.govantibodies-online.com The secretory pathway is a complex system responsible for the synthesis, modification, and transport of proteins and lipids to their final destinations. hubrecht.eu RRBP1's role extends beyond its interplay with the translocon to encompass broader regulatory functions essential for cellular homeostasis, especially in professional secretory cells. nih.govnih.gov
One of the primary functions of RRBP1 is to facilitate the efficient entry of nascent proteins into the secretory pathway. nih.gov It enhances the biosynthesis of proteins like collagen at the ER, promoting the association of ribosomes with the ER membrane. nih.gov Studies have shown that a deficiency in RRBP1 leads to decreased secretion of specific proteins, such as apolipoproteins and collagen. nih.gov For instance, research in a human renin-producing cell line demonstrated that knockdown of RRBP1 resulted in the retention of renin within the ER, preventing its efficient trafficking to the Golgi apparatus for secretion. nih.gov This highlights RRBP1's critical role in the intracellular trafficking of secretory proteins. nih.gov
In addition to its direct role in protein trafficking, RRBP1 is involved in the cellular response to ER stress. nih.govmdpi.com ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). nih.govbuckinstitute.orgnumberanalytics.com RRBP1 expression is often elevated in cancer cells, where it helps alleviate ER stress and promotes cell survival by enhancing the expression of the chaperone protein GRP78 (also known as BiP). nih.govjensenlab.org By modulating the UPR, RRBP1 helps maintain the fidelity of protein folding and ensures the proper functioning of the secretory pathway under conditions of high protein synthesis and potential stress. nih.govbuckinstitute.org
The table below summarizes key research findings on the impact of RRBP1 on cellular secretory functions.
| Cellular Context | Effect of RRBP1 Modulation | Observed Outcome | Reference(s) |
| Human Renin-Producing Cells (Calu-6) | RRBP1 Knockdown | Renin retained in the ER; reduced secretion. | nih.gov |
| General Secretory Function | RRBP1 Deficiency | Decreased secretion of apolipoprotein E and collagen. | nih.gov |
| Lung Cancer Cells | RRBP1 Knockdown | Increased ER stress; reduced cell viability. | nih.gov |
| Lung Cancer Cells | RRBP1 Overexpression | Alleviated ER stress-induced apoptosis; enhanced GRP78 expression. | nih.gov |
| Bone Metastatic Cancer Cells | RRBP1 Depletion in Conditioned Medium | Boosted osteoblastic phenotype expression in recipient cells. | nih.gov |
Compound and Protein List
| Name | Type |
| Ribosome-binding protein 1 (RRBP1) | Protein |
| Sec61 | Protein Complex |
| Signal recognition particle (SRP) | Ribonucleoprotein |
| SRP receptor | Protein |
| Renin | Protein |
| Apolipoprotein E | Protein |
| Collagen | Protein |
| GRP78 (BiP) | Protein |
| Microtubules | Protein Filament |
Cellular and Physiological Roles of Ribosome Binding Protein 1 Rrbp1
Role in Secretory Cell Differentiation and Terminal Differentiation
RRBP1 plays a pivotal role in the specialization of cells for secretion. nih.govebi.ac.uk It is considered both necessary and sufficient to induce a secretory phenotype in mammalian cells, supporting its central function in the terminal differentiation of secretory cells and tissues. nih.gov By facilitating the anchoring of ribosomes and specific mRNAs to the ER, RRBP1 promotes the localized synthesis of proteins destined for secretion or insertion into the membrane. maayanlab.cloud This function is crucial for the development and high secretory capacity of professional secretory cells, such as those involved in collagen biosynthesis. nih.gov The protein's involvement is critical for the transportation and secretion of nascent proteins. ebi.ac.uk
Mediation of ER-Microtubule Interactions
RRBP1 is a key mediator of the physical and functional connection between the endoplasmic reticulum and the microtubule cytoskeleton. nih.govmdpi.com This interaction is fundamental for the dynamic structure of the ER and the transport of materials from the ER to the Golgi apparatus. nih.govnih.gov Evidence suggests that RRBP1 physically interacts with microtubules through distinct domains, contributing to the proper organization and expansion of the ER network along these cytoskeletal tracks. maayanlab.cloud
The interaction between RRBP1 and microtubules is facilitated by specific domains within the protein. Research has identified a novel microtubule-binding and -bundling domain, designated MTB-1, as the primary mediator of this connection. nih.gov This domain allows RRBP1 to directly associate with microtubules, anchoring the ER to the cytoskeleton.
RRBP1 also interacts with motor proteins that move along microtubules, further integrating ER dynamics with the cytoskeleton. Specifically, RRBP1 has been identified as a binding partner for the kinesin heavy chain isoform KIF5B. nih.govnih.gov This interaction is thought to be involved in processes such as the accumulation of perinuclear autophagosomes in cancer cells. nih.gov Kinesin motors like KIF5B are responsible for transporting cargo, and their association with RRBP1 links the ER to this transport machinery. nih.govelifesciences.org
Table 1: Summary of RRBP1's Role in ER-Microtubule Interactions
| Interacting Component | Specific Domain/Protein | Function |
| Microtubules | MTB-1 Domain | Mediates direct binding and bundling of microtubules. nih.gov |
| Motor Proteins | KIF5B | Links the ER to microtubule-based transport. nih.govnih.gov |
Impact on Peroxisomal Biogenesis
Recent studies have identified RRBP1 as a novel factor in the biogenesis of peroxisomes, which are essential organelles for lipid metabolism. biorxiv.orgresearchgate.netnih.gov RRBP1, as an ER membrane protein, is involved in maintaining the contact sites between the ER and peroxisomal membranes. biorxiv.orgresearchgate.net The knockout of the RRBP1 gene in human cells leads to a reduction in both the number of peroxisomes and the levels of peroxisomal proteins. biorxiv.orgresearchgate.net Specifically, the absence of RRBP1 affects the long-distance contact sites between these two organelles, suggesting that RRBP1 promotes peroxisome formation through these inter-organellar connections. biorxiv.org
Table 2: Effects of RRBP1 Knockout on Peroxisomes
| Feature | Observation in RRBP1 KO Cells | Implication |
| Peroxisome Number | Reduced biorxiv.orgresearchgate.net | RRBP1 is required for maintaining the peroxisome population. |
| Peroxisomal Protein Levels | Reduced biorxiv.orgresearchgate.net | Suggests a role in protein import or peroxisome stability. |
| ER-Peroxisome Contacts | Reduced long-distance contacts biorxiv.org | RRBP1 mediates inter-organellar connections crucial for biogenesis. |
Regulation of Cell Proliferation and Cell Cycle
RRBP1 expression levels have been shown to correlate with cell proliferation, particularly in the context of cancer. dovepress.comnih.gov High expression of RRBP1 is associated with increased cell proliferation in various cancers, including bladder and colorectal cancer. nih.govdovepress.com Conversely, the downregulation or knockdown of RRBP1 has been demonstrated to inhibit cell proliferation and suppress tumor growth in xenograft models. nih.govresearchgate.net Overexpression of RRBP1 promotes colony formation and cell proliferation. researchgate.net The mechanism through which RRBP1 influences proliferation may involve the activation of specific signaling pathways, such as the TGF-β/Smad pathway. dovepress.comnih.gov
Other Physiological Processes Involving Ribosome-binding Protein 1 (RRBP1) (e.g., blood pressure and potassium homeostasis)
Recent scientific investigations have unveiled a novel and critical role for Ribosome-binding protein 1 (RRBP1) in the regulation of blood pressure and potassium homeostasis. nih.govnih.gov These findings extend the known functions of RRBP1 beyond its established roles in protein synthesis and cellular stress responses.
Genetic studies have provided the initial link between RRBP1 and cardiovascular function. Genome-wide association studies (GWAS) have identified genetic variants within the RRBP1 gene that are associated with variations in blood pressure. nih.govnih.govntu.edu.tw Further research, utilizing a cohort from the Stanford Asia–Pacific Program for Hypertension and Insulin Resistance (SAPPHIRe), confirmed a significant association between RRBP1 genetic variants and blood pressure. nih.gov
To elucidate the physiological mechanisms underlying this association, studies have been conducted using animal models. Research involving Rrbp1-knockout (KO) mice has demonstrated that the absence of RRBP1 leads to lower blood pressure. nih.govnih.gov This hypotensive state in the KO mice was accompanied by a condition known as hyporeninemic hypoaldosteronism, which is characterized by low levels of renin and aldosterone. nih.govnih.gov
The deficiency in RRBP1 was found to impair the intracellular trafficking of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) which plays a central role in blood pressure regulation. nih.govnih.gov Specifically, in the juxtaglomerular cells of the kidney where renin is produced, RRBP1 deficiency led to the accumulation of renin within the endoplasmic reticulum (ER). nih.govnih.gov This retention in the ER prevents renin from being efficiently transported to the Golgi apparatus for secretion into the bloodstream. nih.govnih.gov The reduced secretion of renin consequently leads to decreased production of angiotensin and aldosterone, ultimately resulting in lower blood pressure.
A significant consequence of hyporeninemic hypoaldosteronism in Rrbp1-KO mice is severe hyperkalemia, a condition of elevated potassium levels in the blood. nih.govnih.gov This disturbance in potassium homeostasis was so severe that it led to sudden cardiac death in some of the knockout mice. nih.govnih.gov The risk of mortality was significantly increased when these mice were subjected to a high potassium diet, which induced lethal hyperkalemia-induced arrhythmia. nih.govnih.gov This lethal effect could be mitigated by the administration of fludrocortisone, a synthetic mineralocorticoid that helps to restore potassium balance. nih.govnih.gov
Regulatory Mechanisms of Ribosome Binding Protein 1 Rrbp1 Expression and Activity
Transcriptional Regulation of the RRBP1 Gene
The transcription of the RRBP1 gene is a regulated process involving specific promoter elements, transcription factors, and external stimuli that modulate its expression to meet cellular demands. genecards.orgnih.gov
Promoter Elements and Transcription Factor Binding (e.g., E2F1)
The promoter region of the RRBP1 gene contains binding sites for several transcription factors that govern its expression. Analysis of the RRBP1 promoter has identified potential binding sites for a variety of transcription factors, highlighting a complex regulatory network. nih.gov Research has specifically demonstrated that the transcription factor E2F1 can bind to the RRBP1 promoter and enhance its transcription. genecards.org This E2F1/RRBP1 axis has been noted for its role in processes such as cell proliferation and migration in hepatocellular carcinoma cells stimulated by high glucose. genecards.orgwikipedia.org
Table 1: Potential Transcription Factor Binding Sites in the RRBP1 Gene Promoter
| Transcription Factor |
|---|
| AhR |
| AP-1 |
| ATF-2 |
| c-Fos |
| c-Jun |
| E2F1 |
| GR |
| GR-alpha |
| STAT3 |
This table is generated based on data from computational analyses and experimental findings. genecards.orgnih.gov
Induction by Cytokines and Other Stimuli
The expression of RRBP1 is known to be inducible by various external signals, including cytokines. nih.govnih.gov This induction at the transcriptional level suggests a role for RRBP1 in cellular responses to inflammatory and signaling cues. While the broad induction by cytokines is established, the specific cytokines responsible and the precise signaling pathways involved are areas of ongoing investigation. nih.gov In addition to cytokines, other stimuli such as high glucose have been shown to promote the transcription of RRBP1, partly through the action of the E2F1 transcription factor. genecards.orgwikipedia.org
Translational Regulation of RRBP1 mRNA
Beyond transcriptional control, the translation of RRBP1 mRNA into protein is a critical point of regulation. This is particularly important under conditions of cellular stress, where global protein synthesis is often inhibited. nih.gov The RRBP1 mRNA possesses features that allow it to be translated through a cap-independent mechanism. nih.govnih.gov
Internal Ribosome Entry Site (IRES)-Mediated Translation in RRBP1 mRNA 5' UTR
The RRBP1 mRNA is characterized by a long 5' untranslated region (5' UTR) that has the potential to form stable secondary structures. nih.govnih.gov Within this long 5' UTR lies an Internal Ribosome Entry Site (IRES). nih.govnih.gov An IRES is a specialized RNA sequence that can directly recruit the 40S ribosomal subunit to an internal location on the mRNA, bypassing the standard cap-dependent initiation mechanism. nih.gov This allows for the continued synthesis of the RRBP1 protein even when cap-dependent translation is suppressed, such as during cellular stress. nih.gov Studies have mapped the core IRES activity of RRBP1 to a specific region within the 5' UTR, located between nucleotides -237 and -58 relative to the translation start site. nih.govnih.gov
Role of IRES Trans-Acting Factors (ITAFs) (e.g., La autoantigen)
The function of many IRES elements, including the one in RRBP1 mRNA, is dependent on or enhanced by IRES trans-acting factors (ITAFs). nih.gov These are typically RNA-binding proteins that interact with the IRES to facilitate the recruitment of the ribosome. nih.gov For RRBP1, the La autoantigen (also known as SSB) has been identified as a key ITAF. nih.govnih.gov The La protein binds to the RRBP1 IRES element, an interaction that facilitates translation initiation. nih.govnih.gov Research suggests that two specific stem-loops, known as apical GARR loops, within the functional RRBP1 IRES element may be important for this binding. nih.gov While other ITAFs like polypyrimidine tract binding protein 1 (PTBP1) are known to regulate IRESs, the La autoantigen is a documented regulator of RRBP1 translation. nih.gov
Impact of Cellular Stress Conditions on RRBP1 Translation
The IRES-mediated translation of RRBP1 is particularly activated under various cellular stress conditions. nih.govnih.gov This mechanism allows the cell to produce RRBP1, a protein involved in managing protein synthesis and secretion, at a time when it is critically needed to handle stress. nih.gov
Research in human hepatocellular carcinoma cells has shown that stressors such as serum starvation or treatment with chemotherapeutic drugs like paclitaxel (B517696) and adriamycin lead to an increase in RRBP1 protein levels. nih.gov This increase occurs without a corresponding rise in RRBP1 mRNA levels, pointing directly to enhanced translational efficiency. nih.gov The underlying mechanism involves the stress-induced translocation of the La autoantigen from the nucleus to the cytoplasm, where it can then bind to the RRBP1 IRES and promote its translation. nih.govnih.gov This upregulation of RRBP1 protein synthesis via its IRES is a crucial component of the cellular stress response. nih.gov
Table 2: Effect of Cellular Stress on RRBP1 Expression
| Stress Condition | Effect on RRBP1 mRNA Level | Effect on RRBP1 Protein Level | Primary Regulatory Mechanism |
|---|---|---|---|
| Serum Starvation | No significant change | Increased | Enhanced IRES-mediated translation |
| Paclitaxel Treatment | No significant change | Increased | Enhanced IRES-mediated translation |
| Adriamycin Treatment | No significant change | Increased | Enhanced IRES-mediated translation |
This table summarizes findings from studies on human hepatocellular carcinoma cells. nih.gov
Post-Translational Regulation of Ribosome-binding Protein 1 (RRBP1) Activity
The activity of the full-length Ribosome-binding protein 1 (RRBP1), an integral endoplasmic reticulum (ER) membrane protein, is modulated by several post-translational modifications (PTMs). These modifications are crucial for its function in protein synthesis, folding, and secretion, as well as its involvement in cellular stress responses and disease progression. nih.govnih.gov
Ubiquitination and Deubiquitination:
One of the key regulatory mechanisms of RRBP1 is its ubiquitination status. Ubiquitination typically marks proteins for degradation by the proteasome. The stability of RRBP1 is controlled by the deubiquitinating enzyme Ubiquitin-Specific Protease 35 (USP35). Research has shown that USP35 directly interacts with RRBP1 and removes ubiquitin chains, thereby preventing its proteasomal degradation. nih.gov This stabilization of RRBP1 by USP35 is particularly important in the context of non-small cell lung cancer, where it helps to alleviate endoplasmic reticulum stress-induced apoptosis. nih.gov The interplay between ubiquitination and deubiquitination provides a dynamic mechanism to control the cellular levels of RRBP1.
Phosphorylation:
Phosphorylation is another critical PTM that regulates RRBP1's involvement in signaling pathways. For instance, RRBP1 has been implicated in the regulation of the Hippo signaling pathway, which is crucial for controlling organ size and cell proliferation. uniprot.org While direct phosphorylation sites on RRBP1 that modulate this pathway are still under investigation, the functional outcomes suggest a regulatory role for phosphorylation in the context of cancer chemoresistance. uniprot.org
Glycosylation:
As a protein transiting through the endoplasmic reticulum, RRBP1 is subject to glycosylation. This modification, the addition of sugar moieties, is essential for proper protein folding, stability, and trafficking. nycu.edu.tw Tunicamycin, an inhibitor of N-linked glycosylation, induces ER stress, a condition that RRBP1 is known to modulate. nih.govnih.gov The glycosylation status of RRBP1 is therefore likely important for its function in maintaining ER homeostasis.
Below is a table summarizing the known post-translational modifications of the full-length RRBP1 protein.
| Post-Translational Modification | Regulating Enzyme/Process | Functional Consequence for RRBP1 |
| Deubiquitination | USP35 | Stabilization, prevention of proteasomal degradation. nih.gov |
| Phosphorylation | Kinases (specifics under investigation) | Regulation of signaling pathways (e.g., Hippo pathway). uniprot.org |
| Glycosylation | Glycosyltransferases in the ER | Proper folding, stability, and trafficking. nih.govnycu.edu.tw |
Pathophysiological Roles of Ribosome Binding Protein 1 Rrbp1
Ribosome-binding Protein 1 (RRBP1) in Cancer Progression
RRBP1 has been identified as a potential oncogene, with its dysregulation playing a critical role in the development and progression of numerous human cancers. mdpi.commdpi.com Its influence extends to promoting tumor cell survival, enhancing malignancy, and contributing to resistance against chemotherapy. mdpi.comsemanticscholar.org
Elevated expression of RRBP1 is a common finding across a wide spectrum of malignant tumors, often correlating with poor prognosis. mdpi.comchop.edu
Hepatocellular Carcinoma: Studies have noted the upregulation of RRBP1 in hepatocellular carcinoma.
Colorectal Cancer (CRC): RRBP1 is aberrantly overexpressed in CRC tissues compared to normal tissues. nih.gov High expression of RRBP1 is associated with a more aggressive disease and predicts an unfavorable postoperative prognosis for patients with stage I-III CRC. nih.govrarediseases.org
Esophageal Carcinoma: RRBP1 is highly expressed in esophageal carcinoma tissues compared to adjacent normal tissues. nih.govnih.govnih.gov This overexpression is linked to advanced T stage, lymph node metastasis, and poorer patient prognosis. nih.govnih.gov
Oral Squamous Cell Carcinoma (OSCC): In OSCC, RRBP1 expression is elevated, particularly in tumors that are non-responsive to chemotherapy. nih.govresearchgate.net This suggests a role for RRBP1 in treatment resistance. nih.govresearchgate.net
Cervical Squamous Cell Carcinoma (CSCC): Overexpression of RRBP1 is observed in CSCC tissues when compared with healthy cervical tissues. chop.edunih.gov The level of expression correlates with the FIGO stage and lymph node metastasis, and RRBP1 has been identified as an independent prognostic factor for CSCC. chop.edunih.gov
Table 1: RRBP1 Overexpression in Various Cancers
| Cancer Type | Key Findings | Citations |
|---|---|---|
| Hepatocellular Carcinoma | Upregulated expression observed. | |
| Colorectal Cancer | Aberrantly overexpressed; correlates with poor prognosis. | nih.govrarediseases.org |
| Breast Cancer | Significantly increased mRNA and protein levels; correlates with histological grade and Her-2 status; prognostic for Her-2+ patients. | researchgate.netnih.gov |
| Esophageal Carcinoma | Highly expressed; associated with advanced tumor stage and lymph node metastasis. | nih.govnih.govnih.gov |
| Oral Squamous Cell Carcinoma | Elevated expression, especially in chemo-non-responsive tumors. | nih.govresearchgate.net |
| Cervical Squamous Cell Carcinoma | Overexpressed; correlates with FIGO stage and lymph node metastasis; independent prognostic factor. | chop.edunih.gov |
| Other Cancers | Overexpression also noted in lung, prostate, ovarian, bladder, and endometrial cancers. | mdpi.comchop.eduresearchgate.net |
RRBP1 actively contributes to the hallmarks of cancer by fostering an environment conducive to tumor growth and resilience.
Tumor Survival: RRBP1 is crucial for the survival of tumor cells, particularly under stressful conditions. youtube.com By mitigating endoplasmic reticulum (ER) stress, it helps cancer cells to survive conditions that would otherwise trigger apoptosis. nih.govyoutube.com Knockdown of RRBP1 has been shown to reduce the viability and tumorigenicity of lung cancer cells. youtube.com
Malignancy: High levels of RRBP1 are associated with increased tumor malignancy. mdpi.com In upper tract urothelial carcinoma, RRBP1 upregulation is linked to more malignant stages and metastasis. mdpi.com Similarly, in colorectal cancer, reducing RRBP1 expression curtails the aggressiveness of cancer cells. nih.gov
Chemoresistance: A significant role for RRBP1 has been identified in the development of chemoresistance. In oral squamous cell carcinoma, RRBP1 is a major driver of cisplatin (B142131) resistance. semanticscholar.orgnih.govresearchgate.net Knocking out the RRBP1 gene in cisplatin-resistant cells can restore their sensitivity to the drug. semanticscholar.org Its expression is also linked to chemoresistance in upper tract urothelial carcinoma. mdpi.com
RRBP1 exerts its pro-tumorigenic effects by modulating key signaling pathways that govern cell growth, survival, and proliferation.
Hippo Pathway: In oral squamous cell carcinoma, RRBP1 mediates chemoresistance by regulating the Hippo signaling pathway. semanticscholar.org It specifically upregulates Yes-associated protein 1 (YAP1), a key transcriptional regulator in this pathway, leading to the activation of YAP1 target genes that confer resistance to cisplatin. semanticscholar.orgnih.govresearchgate.net
AKT-related Pathways: In upper tract urothelial carcinoma, RRBP1-mediated gene proliferation involves the upregulation of AKT1 expression, indicating a connection between RRBP1 and the AKT signaling pathway, which is central to cell survival and growth. mdpi.com
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of cellular processes like inflammation, immunity, and cell survival, and its dysregulation is common in many cancers. mdpi.comyoutube.com While both RRBP1 and the NF-κB pathway are implicated in promoting cancer progression, direct regulatory links in the reviewed literature are not extensively detailed.
Role in Stress Responses and Adaptation to ER Stress
A fundamental role of RRBP1 in pathophysiology is its involvement in the cellular response to endoplasmic reticulum (ER) stress. mdpi.comyoutube.com The ER is responsible for protein folding, and when this process is overwhelmed, it leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. youtube.com This triggers a set of signaling pathways called the Unfolded Protein Response (UPR). mdpi.com
RRBP1 plays a crucial role in helping cancer cells adapt to and survive ER stress. youtube.com It alleviates this stress, in part by enhancing the expression of the chaperone protein GRP78 (glucose-regulated protein 78). nih.govnih.gov By bolstering the cell's protein-folding capacity, RRBP1 allows tumor cells to endure the high protein synthesis demands associated with rapid proliferation and to resist ER stress-induced apoptosis. nih.govyoutube.com This adaptive mechanism is critical for tumor cell survival and contributes to resistance against certain chemotherapies that work by inducing ER stress. nih.govyoutube.com
Implications in Other Disease Contexts
While the primary focus of RRBP1 research has been on cancer, its fundamental role in protein handling suggests potential involvement in other diseases. However, its role in many non-cancerous conditions remains to be elucidated.
Alagille Syndrome Exclusion: Alagille syndrome is a rare genetic disorder affecting the liver, heart, and other body systems. chop.eduresearchgate.netnih.gov It is definitively caused by mutations in the JAG1 or NOTCH2 genes, which are components of the Notch signaling pathway. youtube.comchop.eduresearchgate.netnih.gov There is no evidence in the scientific literature to suggest that RRBP1 is involved in the pathogenesis of Alagille syndrome. Therefore, it is considered a distinct pathological entity with no known connection to RRBP1.
Methodologies for Studying Ribosome Binding Protein 1 Rrbp1
Molecular Biology Techniques
Molecular biology approaches are fundamental to understanding the roles of RRBP1 in a cellular context. These techniques involve the manipulation of the gene encoding RRBP1 or the use of reporter systems to monitor its regulatory activities.
Loss-of-function studies using gene knockdown or knockout technologies are powerful tools for determining the physiological role of RRBP1. These methods reduce or eliminate RRBP1 expression, allowing researchers to observe the resulting cellular phenotypes.
CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a genome-editing tool used to create permanent gene knockouts. nih.gov In studies of RRBP1, CRISPR/Cas9 has been used to generate complete knockout cell lines. For instance, RRBP1 knockout in HEK293T cells was shown to decrease the steady-state number of peroxisomes, indicating that RRBP1 is required for peroxisomal maintenance in human cells. biorxiv.org This technology offers the advantage of creating a total and permanent loss of the gene, providing clear insights into its essential functions. nih.gov
siRNA/shRNA: RNA interference (RNAi), using small interfering RNA (siRNA) or short hairpin RNA (shRNA), is a common method for transiently or stably reducing the expression of a target gene. nih.govnih.gov Several studies have used this approach to investigate the role of RRBP1 in cancer. Knockdown of RRBP1 with siRNA or shRNA has been shown to reduce the aggressiveness of colorectal cancer cells, inhibit bladder cancer cell migration and invasion, and suppress the growth of bladder cancer xenografts in vivo. nih.govnih.govnih.gov These studies collectively demonstrate that reducing RRBP1 levels impairs key processes associated with cancer progression, such as cell proliferation and motility. nih.govnih.gov
| Methodology | Cell/Model System | Key Finding | Reference |
|---|---|---|---|
| CRISPR/Cas9 Knockout | HEK293T Cells | Decreased the number of peroxisomes, indicating a role in peroxisomal biogenesis and maintenance. | biorxiv.org |
| siRNA Knockdown | Colorectal Cancer Cells | Reduced the aggressiveness of cancer cells in vitro and inhibited tumor growth in vivo. | nih.gov |
| shRNA Knockdown | T24 Bladder Cancer Cells | Significantly inhibited cell migration and invasion. | nih.gov |
| siRNA/shRNA Knockdown | EJ and T24 Bladder Cancer Cells | Inhibited cell proliferation and suppressed the growth of bladder cancer xenografts. | nih.gov |
Reporter assays are critical for studying the regulation of protein translation. Bicistronic reporter vectors are a canonical method to identify and measure the activity of Internal Ribosome Entry Sites (IRES), which allow for cap-independent translation initiation. biorxiv.orgnih.gov These vectors contain two separate reporter genes (cistrons) on a single mRNA transcript. The first cistron's translation is dependent on the 5' cap, while the second is dependent on the inserted sequence being tested for IRES activity. nih.gov
A key study utilized bicistronic reporter vectors (pRF and pGR) to investigate the long 5' untranslated region (UTR) of RRBP1 mRNA. nih.gov By inserting the RRBP1 5' UTR between the two reporter genes, researchers demonstrated that it contains a functional IRES element. nih.gov The activity of this IRES was shown to increase under cellular stress conditions, such as serum starvation or treatment with chemotherapeutic drugs, suggesting a mechanism for maintaining RRBP1 expression when global cap-dependent translation is inhibited. nih.gov
| Reporter Vector | Cell Line | Condition | Outcome on IRES Activity | Reference |
|---|---|---|---|---|
| pRF (Renilla/Firefly Luciferase) | Bel7402 | Serum Starvation | Increased IRES activity | nih.gov |
| pRF (Renilla/Firefly Luciferase) | Bel7402 | Paclitaxel (B517696) Treatment | Increased IRES activity | nih.gov |
| pGR (EGFP/DsRed) | HEK293 | Standard Culture | Confirmed presence of a functional IRES | nih.gov |
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. nih.govnih.gov The core principle involves using formaldehyde (B43269) to cross-link proteins to the DNA they are bound to. youtube.com The chromatin is then sheared, and an antibody specific to a target protein is used to immunoprecipitate the protein-DNA complexes. nih.govyoutube.com Finally, the cross-links are reversed, and the associated DNA is purified and analyzed, often by qPCR or sequencing (ChIP-seq), to identify the genomic locations where the protein was bound. nih.gov
This assay is invaluable for mapping the binding sites of transcription factors, histone modifications, and other chromatin-associated proteins across the genome. nih.govyoutube.com While ChIP is a cornerstone of epigenetics and transcription research, its application to RRBP1 is not widely documented. This is consistent with RRBP1's primary characterization as an integral membrane protein of the endoplasmic reticulum, whose main functions are related to ribosome binding and protein translocation rather than direct interaction with chromatin. ebi.ac.ukwikipedia.org
Biochemical Approaches
Biochemical methods focus on studying RRBP1 and its interactions in a controlled, in vitro environment. These techniques are essential for dissecting the specific molecular mechanisms of RRBP1 binding to ribosomes and RNA.
In vitro binding assays are used to directly measure the interaction between a protein and its binding partners, such as ribosomes. RRBP1 was originally identified as a ribosome receptor on the ER membrane. wikipedia.org Assays to determine this function typically involve incubating purified or enriched RRBP1 with isolated ribosomes. The formation of a complex can be detected through methods like co-sedimentation, where the mixture is centrifuged through a sucrose (B13894) gradient. If RRBP1 binds to ribosomes, it will co-sediment with the much larger ribosomal particles, appearing in fractions where it would not be found alone. While later studies suggested the primary ribosome receptor activity co-fractionated with the Sec61 translocon, RRBP1 is still understood to be a critical ribosome-binding protein that promotes the association of polysomes with the translocon. wikipedia.orgassaygenie.com
Given that RRBP1 is proposed to directly bind mRNA to facilitate its association with the ER, techniques that probe RNA-protein interactions are highly relevant. wikipedia.org
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a common in vitro technique to detect protein-nucleic acid interactions. nih.govpronetbio.com It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than a free, unbound RNA molecule. nih.govyoutube.com To perform the assay, a labeled RNA probe containing a putative binding sequence is incubated with the protein of interest (e.g., purified RRBP1). The resulting mixture is then subjected to electrophoresis. A "shift" in the mobility of the labeled RNA indicates the formation of a protein-RNA complex. nih.gov This method could be used to confirm the direct binding of RRBP1 to specific mRNA sequences.
UV Crosslinking: This technique creates a covalent bond between a protein and an RNA molecule that are in close proximity, thereby capturing the interaction. frontiersin.orgnih.gov In a typical protocol, living cells are irradiated with short-wave UV light. nih.gov This induces the formation of covalent links between proteins and any RNA they are directly bound to. nih.gov Following cell lysis, the protein of interest (RRBP1) is immunoprecipitated, pulling down the crosslinked RNA fragments with it. The RNA can then be sequenced to identify the precise binding sites of the protein across the transcriptome. This method, often coupled with sequencing (e.g., CLIP-seq), is a powerful tool for mapping the full range of mRNA targets for an RNA-binding protein like RRBP1 in vivo. frontiersin.orgresearchgate.net
Protein Co-fractionation and Co-immunoprecipitation
Protein co-fractionation and co-immunoprecipitation (Co-IP) are fundamental techniques to identify and validate protein-protein interactions. These methods have been instrumental in revealing the components of the molecular machinery in which RRBP1 operates.
Co-fractionation coupled with mass spectrometry (CF-MS) is a powerful method for identifying protein complexes in their native state without the need for genetic tagging. nih.govspringernature.comresearchgate.netresearchgate.netnih.gov In this approach, cellular lysates are separated by biochemical or biophysical properties, such as size exclusion or ion exchange chromatography. The resulting fractions are then analyzed by mass spectrometry to identify the proteins in each fraction. Proteins that consistently appear in the same fractions are inferred to be part of a stable complex. While the principle is well-established, specific studies detailing the comprehensive co-fractionation profile of RRBP1 are not extensively documented in publicly available literature. However, the technique has been successfully applied to identify that the peroxisomal membrane protein PMP70 co-fractionates with RRBP1, suggesting a physical association between the two proteins.
Co-immunoprecipitation (Co-IP) is a more targeted approach to studying protein interactions. nih.govthermofisher.comptglab.com This method utilizes an antibody specific to a "bait" protein (in this case, RRBP1) to pull it out of a cell lysate, along with any "prey" proteins that are bound to it. These interacting partners can then be identified by Western blotting or mass spectrometry. A significant finding from a study employing immunoprecipitation followed by mass spectrometry was the identification of RRBP1 as a binding partner for the outer mitochondrial membrane protein SYNJ2BP. nih.govwikipedia.org This interaction is thought to be mediated by the PDZ domain of SYNJ2BP and a corresponding PDZ-binding motif in RRBP1, and it plays a role in establishing contact sites between the endoplasmic reticulum (ER) and mitochondria. nih.govwikipedia.org
Furthermore, a variation of Co-IP, known as RNA immunoprecipitation (RIP), has been used to investigate the interaction of proteins with RRBP1 mRNA. In one study, RIP assays demonstrated that the La autoantigen and polypyrimidine tract-binding protein 1 (PTBP1) can bind to the 5' untranslated region (UTR) of RRBP1 mRNA, suggesting a role for these proteins in the regulation of RRBP1 translation. nih.gov
Mass Spectrometry for Interacting Proteins
Mass spectrometry (MS) has become an indispensable tool for the large-scale identification of protein-protein interactions. nih.govmdpi.combiorxiv.org In the context of RRBP1, MS-based approaches have been used to create a more comprehensive picture of its interactome.
Proximity-dependent biotinylation techniques, such as using an engineered ascorbate (B8700270) peroxidase (APEX), coupled with mass spectrometry, have been employed to map the microenvironment of specific cellular compartments. In a study aimed at identifying factors involved in peroxisomal biogenesis, a proximity-labeling approach followed by mass spectrometry identified RRBP1 as a candidate protein required for the import of proteins into the peroxisomal matrix. biorxiv.orgbiorxiv.org
Quantitative proteomic analyses have also been performed to understand the consequences of RRBP1 depletion on the cellular proteome. By using techniques like label-free quantitative mass spectrometry, researchers can compare the protein abundance in cells with normal and reduced levels of RRBP1. One such study identified hundreds of proteins whose levels were significantly altered upon RRBP1 knockdown, providing insights into the downstream cellular pathways affected by RRBP1 function. nih.gov
The UniProt database, a comprehensive resource for protein sequence and annotation data, lists numerous interacting partners for RRBP1 identified through various methods, including mass spectrometry. These interactions point to the diverse cellular functions of RRBP1.
| Interactor Protein | Gene Name | Interaction Detection Method | Source |
|---|---|---|---|
| SYNJ2BP | SYNJ2BP | Affinity Chromatography | nih.gov |
| KIF5B | KIF5B | Two-hybrid | uniprot.org |
| La protein | SSB | RNA Immunoprecipitation | nih.gov |
| PTBP1 | PTBP1 | RNA Immunoprecipitation | nih.gov |
| Sec61 | SEC61A1 | Co-fractionation | wikipedia.org |
Structural Biology Techniques (e.g., cryo-EM, X-ray crystallography, NMR) (focused on functional conformations and interactions)
Determining the three-dimensional structure of a protein is crucial for understanding its function at a molecular level. The primary techniques for this are X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.comresearchgate.netnih.govnih.govnih.govgmclore.orgmdpi.com
As of mid-2024, a high-resolution, full-length structure of human RRBP1 has not been deposited in the Protein Data Bank (PDB). The large size and likely flexibility of RRBP1, which contains extensive repeat regions, present significant challenges for structural determination by any of these methods.
However, structural information is available for domains of related proteins. For instance, the crystal structure of the chromo barrel domain of Retinoblastoma-Binding Protein 1 (RBBP1) has been solved. nih.gov While RBBP1 is a distinct protein from RRBP1, the structural analysis of its domains can provide insights into how similar domains in other proteins, potentially including RRBP1, might function, particularly in terms of histone and DNA binding. nih.gov It is important to note that such inferences are speculative without direct structural data for RRBP1 itself.
Cellular Imaging and Microscopy Techniques (e.g., electron microscopy for ER-peroxisome contact sites, subcellular localization)
Cellular imaging techniques are vital for visualizing the subcellular localization of proteins and their involvement in the architecture of organelles.
Immunocytochemistry has been used to determine the subcellular localization of RRBP1. These studies have shown that RRBP1 is predominantly found in the cytoplasm, consistent with its role as an endoplasmic reticulum-resident protein. nih.gov
More advanced imaging, specifically transmission electron microscopy (EM), has provided key insights into the role of RRBP1 in organelle-organelle communication. A recent study demonstrated that RRBP1 is involved in maintaining the contact sites between the endoplasmic reticulum and peroxisomes. biorxiv.orgproteinatlas.org In cells where RRBP1 was knocked out, a significant reduction in the length and frequency of these contact sites was observed. biorxiv.orgproteinatlas.org This finding suggests that RRBP1 is a crucial component of the machinery that tethers these two organelles together, likely facilitating the exchange of molecules such as lipids and contributing to peroxisome biogenesis.
Fluorescence microscopy has also been employed to study the functional consequences of RRBP1 loss. In the same study, researchers used a green fluorescent protein (GFP) tagged with a peroxisomal targeting signal (ePTS1) to monitor peroxisomal protein import. In control cells, the GFP signal was localized to punctate structures representing peroxisomes. However, in RRBP1 knockout cells, the GFP signal was mislocalized to the cytosol, indicating a defect in the import of peroxisomal matrix proteins. biorxiv.orgbiorxiv.org
| Technique | Key Finding for RRBP1 | Source |
|---|---|---|
| Immunocytochemistry | Predominantly cytoplasmic localization. | nih.gov |
| Transmission Electron Microscopy | Involved in maintaining ER-peroxisome contact sites. | biorxiv.orgproteinatlas.org |
| Fluorescence Microscopy | Required for the import of peroxisomal matrix proteins. | biorxiv.orgbiorxiv.org |
Evolutionary Aspects of Ribosome Binding Protein 1 Rrbp1
Conservation of RRBP1 Across Species
The gene encoding RRBP1 is found to be conserved across a wide range of species, indicating its fundamental role in cellular function. The presence of RRBP1 orthologs in diverse taxa highlights its evolutionary significance. The human RRBP1 gene is located on chromosome 20. wikipedia.orgensembl.org
Vertebrate Conservation:
Orthologs of the RRBP1 gene have been identified in numerous vertebrate species, suggesting that this gene was present in the common ancestor of chordates. genecards.org The National Center for Biotechnology Information (NCBI) has documented RRBP1 orthologs across various vertebrate classes, including mammals, birds, reptiles, amphibians, and different types of fish. nih.gov For instance, orthologs have been identified in the mouse (Mus musculus) and the African clawed frog (Xenopus laevis), where two distinct orthologs, rrbp1a and rrbp1b, have been characterized. wikipedia.orgpnas.org A comparative proteomics study of brains from five different vertebrate species—rabbit, chicken, dolphin, pig, and mouse—identified thousands of conserved protein interactions, underscoring the conservation of fundamental protein complexes in the vertebrate brain, a system in which RRBP1 is expressed. nist.gov
Interactive Data Table: Conservation of RRBP1 in Vertebrates
| Class | Representative Species | Ortholog Presence |
| Mammalia | Human (Homo sapiens) | Yes |
| Mouse (Mus musculus) | Yes | |
| Pig (Sus scrofa) | Yes | |
| Dolphin (Tursiops truncatus) | Yes | |
| Rabbit (Oryctolagus cuniculus) | Yes | |
| Aves | Chicken (Gallus gallus) | Yes |
| Reptilia | Alligators and others | Yes |
| Amphibia | African clawed frog (Xenopus laevis) | Yes |
| Actinopterygii (Ray-finned fishes) | Various species | Yes |
| Chondrichthyes (Cartilaginous fishes) | Various species | Yes |
| Agnatha (Jawless fishes) | Lampreys, Hagfishes | Yes |
This table is based on data from the NCBI Orthologs database. nih.gov
Invertebrate and Other Eukaryotic Conservation:
The Ensembl database reports a significant number of orthologues for human RRBP1, indicating a broad conservation among eukaryotes. ensembl.org However, detailed information on RRBP1 orthologs in invertebrates is less consistently documented across all databases. The GeneCards database provides a list of organisms where RRBP1 orthologs have not been identified in their mined sources, which includes several invertebrates like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans), as well as fungi like baker's yeast (Saccharomyces cerevisiae). genecards.org This suggests that while the core machinery for ribosome binding to the ER is ancient, specific components like RRBP1 may have evolved more recently or have diverged significantly in some lineages.
Evolutionary Trajectories of Ribosome-Binding Mechanisms
The process of targeting ribosomes to the endoplasmic reticulum for the synthesis of secretory and membrane proteins is a fundamental cellular process with a deeply conserved evolutionary history. nih.govnih.gov This process, known as cotranslational translocation, is believed to have evolved once and its core components are present across all domains of life. nih.govnih.gov
The central player in ribosome binding at the ER is the protein-conducting channel (PCC), known as the Sec61 complex in eukaryotes and the SecYEG complex in prokaryotes. nih.govnih.gov Remarkably, the interaction between the ribosome and this channel is primarily mediated by the large ribosomal RNA (rRNA), a feature that is highly conserved throughout evolution. nih.gov This conservation is so profound that eukaryotic ribosomes can bind to the prokaryotic SecYEG complex, and prokaryotic ribosomes can bind to the eukaryotic Sec61 complex, demonstrating a shared, ancient mechanism. nih.gov
The targeting of the ribosome-nascent polypeptide chain complex to the ER membrane is initiated by the signal recognition particle (SRP), which recognizes a signal sequence on the nascent protein. nih.govyoutube.com The SRP then guides the entire complex to the SRP receptor on the ER membrane, after which the ribosome is transferred to the Sec61 channel. nih.gov This SRP-dependent pathway is a universally conserved mechanism. nih.govnih.gov
While the core of the translocation machinery is ancient, the complexity of the system has increased during eukaryotic evolution. nih.gov For example, the eukaryotic SRP receptor has an additional subunit, SRβ, which is thought to have been a critical development for targeting protein secretion specifically to the endomembrane system, a hallmark of eukaryotic cells. nih.gov
The ribosome itself is an ancient molecular machine, with evidence suggesting its origins in a prebiotic "RNA world". pnas.orgnih.gov The evolution of the ribosome is modeled as a process of accretion, where ancestral RNA molecules gradually grew in size and complexity, eventually incorporating proteins to enhance their function. pnas.org The development of a protein exit tunnel was a central theme throughout the ribosome's evolution. pnas.org The initial binding of ribosomes to membranes likely predates the evolution of complex proteinaceous receptors and may have been a more direct interaction between rRNA and the membrane or simple membrane-associated proteins. Over time, proteins like RRBP1 evolved to modulate and enhance the efficiency of this fundamental process in the more complex cellular environment of eukaryotes.
Future Directions and Research Gaps in Ribosome Binding Protein 1 Rrbp1 Studies
Elucidation of Specific Ligands and Binding Partners
A primary gap in RRBP1 research is the incomplete understanding of its complete interactome. While RRBP1 is known to bind ribosomes, its name underrepresents its broader binding capabilities. Future research must focus on identifying and validating the full spectrum of its molecular ligands and protein partners to clarify its diverse functions.
Initial studies have identified several key binding partners. RRBP1 interacts with microtubules and the motor protein kinesin family member 5B (KIF5B), suggesting a role in ER morphology and transport. nih.govwikipedia.org In the context of the unfolded protein response (UPR), it is associated with signaling molecules such as Binding Immunoglobulin Protein (BIP), also known as GRP78, and Activating Transcription Factor 6 (ATF6). nih.gov More recently, RRBP1 was identified as a direct substrate for the deubiquitinating enzyme Ubiquitin Specific Peptidase 35 (USP35), which stabilizes RRBP1 by preventing its degradation. nih.gov
A critical future direction is the exploration of RRBP1 as a receptor for specific mRNAs, potentially mediating their localization to the ER independent of active translation. wikipedia.orgtandfonline.com It is proposed to be a receptor for mRNAs encoding secretory and membrane proteins (mSMPs), though the specific mRNA targets and the molecular basis for this recognition remain to be discovered. tandfonline.com Furthermore, the identification of small molecule ligands is a nascent but vital field. An in silico study suggested that the oxazolidinone antibiotic, Radezolid, could act as a potential inhibitor by docking with high affinity to RRBP1, opening an avenue for the development of therapeutic modulators. nih.gov
| Binding Partner/Ligand | Type | Functional Context | Key Research Question |
|---|---|---|---|
| Ribosomes | Organelle | Protein synthesis and translocation | What is the precise stoichiometry and affinity of the RRBP1-ribosome interaction? |
| Microtubules | Cytoskeletal Component | ER morphology and transport | Which specific domains mediate this interaction and how is it regulated? |
| KIF5B | Motor Protein | Perinuclear autophagosome accumulation | What is the functional consequence of the RRBP1-KIF5B interaction in autophagy? |
| USP35 | Enzyme (Deubiquitinase) | Protein stability regulation | Does this interaction have a role in specific cellular stress pathways? |
| mRNAs | Nucleic Acid | mRNA localization and localized translation | What is the full repertoire of mRNAs that bind RRBP1? |
| Radezolid | Small Molecule (Potential Inhibitor) | Pharmacological modulation | Can Radezolid or its derivatives effectively inhibit RRBP1 function in a cellular context? |
Detailed Structural-Functional Relationship of RRBP1 Domains
A significant barrier to understanding RRBP1's mechanisms is the absence of a high-resolution, experimentally determined three-dimensional structure. nih.gov Current knowledge is based on sequence predictions and functional assays of different protein regions. RRBP1 is characterized by distinct domains, including N-terminal decapeptide repeats, C-terminal heptad repeats, coiled-coil domains, and an ER transmembrane domain. maayanlab.cloudgenecards.orgresearchgate.net
Alternative splicing of the tandem repeats has been shown to result in protein isoforms with varying affinities for ribosomes, directly impacting secretory function. genecards.org The coiled-coil domains are believed to mediate interactions with microtubules and motor proteins, contributing to ER network organization. maayanlab.cloud Future research must prioritize solving the crystal or cryo-EM structures of full-length RRBP1 and its individual domains in complex with their binding partners (e.g., ribosomes, specific mRNAs). This will be essential to understand how RRBP1 enhances the association of certain mRNAs with the ER, a function thought to involve direct interaction with the mRNA phosphate (B84403) backbone. wikipedia.org A detailed structural map would illuminate how different domains coordinate to perform distinct, and sometimes simultaneous, functions.
| Domain/Region | Predicted Structure | Known/Proposed Function | Key Research Question |
|---|---|---|---|
| N-terminal Decapeptide Repeats | Repetitive sequence | Variations in repeats affect ribosome-binding affinity and secretory function. genecards.org | How does the number of repeats quantitatively alter binding kinetics with ribosomes? |
| Coiled-Coil Domains | Alpha-helical bundles | Mediate interactions with microtubules and motor proteins; potential role in protein dimerization. maayanlab.cloudresearchgate.net | What are the specific binding interfaces for microtubule and kinesin interactions? |
| Transmembrane Domain | Single-pass alpha-helix | Anchors the protein to the ER membrane. researchgate.net | Does this domain have functions beyond membrane anchoring, such as interacting with other ER membrane proteins? |
| Ribosome Receptor Domain | Not well defined | Binds to ribosomes to facilitate protein translocation. researchgate.net | What is the precise 3D structure of this domain and how does it recognize the ribosome? |
Unraveling the Precise Molecular Mechanisms of RRBP1 in Disease Pathogenesis
RRBP1 is increasingly implicated in a variety of human diseases, yet the precise molecular pathways it influences often remain unclear. Future studies must dissect these mechanisms to identify new therapeutic targets.
Cancer: RRBP1 is overexpressed in a wide range of malignancies, including colorectal, lung, breast, bladder, endometrial, and ovarian cancers, where its high expression often correlates with poor prognosis. nih.govspandidos-publications.comnih.gov A key mechanism is its role in mitigating ER stress, which allows cancer cells to survive under adverse conditions. spandidos-publications.com For instance, the stabilization of RRBP1 by USP35 helps non-small cell lung cancer (NSCLC) cells evade ER stress-induced apoptosis. nih.gov In oral cancer, RRBP1 was found to regulate the Hippo pathway to confer resistance to cisplatin (B142131). nih.gov Furthermore, secreted RRBP1 from bone metastatic cancer cells can modify the bone microenvironment by affecting osteoblast differentiation. nih.gov A major research gap is to define the specific downstream effectors of RRBP1 in different cancer types.
Cardiovascular and Renal Disease: Recent genome-wide studies have linked genetic variants in the RRBP1 gene to blood pressure regulation. nih.gov Subsequent research using knockout mouse models revealed a novel role for RRBP1 in potassium homeostasis and blood pressure control. RRBP1 deficiency in the juxtaglomerular cells of the kidney was shown to impair the intracellular trafficking of renin from the ER to the Golgi apparatus, leading to hypotension, hypoaldosteronism, and potentially lethal hyperkalemia. nih.gov Validating this trafficking mechanism in human cells is a critical next step.
Peroxisomal Disorders: In a paradigm-shifting discovery, recent work has identified RRBP1 as a novel factor in peroxisomal biogenesis. biorxiv.orgbiorxiv.org As an ER-resident protein, RRBP1 is required to maintain the membrane contact sites between the ER and peroxisomes. Loss of RRBP1 leads to a reduction in both the number of peroxisomes and the levels of peroxisomal proteins. biorxiv.orgbiorxiv.org This places RRBP1 at the critical interface of organelle formation and communication, a completely new area of investigation. The precise molecular machinery that RRBP1 coordinates at these contact sites is a major unknown.
| Disease Area | Observed Role of RRBP1 | Underlying Mechanism | Future Research Focus |
|---|---|---|---|
| Cancer | Promotes progression, survival, and chemoresistance. nih.govnih.gov | Modulation of the Unfolded Protein Response (UPR) and ER stress; regulation of Hippo pathway. nih.govspandidos-publications.com | Identify specific downstream targets and vulnerabilities in different cancers. |
| Hypertension/Renal Dysfunction | Regulates blood pressure and potassium homeostasis. nih.gov | Controls intracellular trafficking of renin from ER to Golgi in juxtaglomerular cells. nih.gov | Confirm the renin trafficking mechanism in human renal cells and explore therapeutic potential. |
| Peroxisomal Biogenesis Disorders | Maintains peroxisome number and protein levels. biorxiv.orgbiorxiv.org | Maintains ER-peroxisome membrane contact sites. biorxiv.org | Elucidate the molecular players RRBP1 interacts with at organelle contact sites. |
Development of Novel Methodologies for Studying RRBP1 Dynamics
Advancing our understanding of RRBP1 requires the application and development of sophisticated research methodologies. The lack of a crystal structure has necessitated the use of computational approaches like homology modeling to predict its structure and potential ligand interactions. nih.gov However, moving forward will require a broader, more advanced toolkit.
Structural Biology: A concerted effort using X-ray crystallography or cryogenic electron microscopy (cryo-EM) is imperative to solve the high-resolution structure of RRBP1.
Advanced Imaging: Super-resolution microscopy and live-cell imaging are needed to visualize the dynamic localization of RRBP1 in real-time, especially its role at the contact sites between the ER and other organelles like mitochondria and peroxisomes. biorxiv.org
Proteomics: Unbiased techniques such as proximity-dependent biotinylation (e.g., BioID, APEX2) coupled with mass spectrometry can map the RRBP1 interactome in a native cellular environment with high spatial and temporal resolution. biorxiv.org
Functional Genomics: The use of CRISPR/Cas9 technology to generate precise knockout and domain-specific mutant cell lines will be superior to transient knockdown methods (siRNA/shRNA) for dissecting domain-specific functions. biorxiv.org Large-scale CRISPR screens could further identify genes that have synthetic lethal or buffering relationships with RRBP1.
| Methodology | Application for RRBP1 Research | Anticipated Outcome |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Solving the 3D structure of full-length RRBP1, potentially in complex with a ribosome. | A detailed structural map to guide functional studies and drug design. |
| Proximity-Dependent Biotinylation (e.g., APEX2) | Unbiased identification of transient and proximal binding partners in living cells. biorxiv.org | A comprehensive and context-specific map of the RRBP1 interactome. |
| CRISPR/Cas9 Gene Editing | Creation of knockout, knock-in, and domain-mutant cell lines and animal models. biorxiv.org | Precise dissection of gene function and domain-specific roles in vitro and in vivo. |
| Super-Resolution Microscopy | Visualizing RRBP1 localization at organelle contact sites with nanoscale resolution. | Understanding the spatial organization of RRBP1 in mediating inter-organelle communication. |
Systems Biology Approaches to Integrate RRBP1 Function within Cellular Networks
To truly comprehend the impact of RRBP1, it must be studied not in isolation but as a node within complex cellular networks. Systems biology approaches are essential for integrating disparate data types to build a holistic model of RRBP1 function.
Future research should leverage multi-omics data by combining quantitative proteomics, transcriptomics (RNA-seq), and interactomics to construct network models that describe how RRBP1 influences cellular pathways in health and disease. nih.gov This has already proven fruitful in identifying RRBP1's role in chemoresistance by linking proteomic changes to the Hippo signaling pathway. nih.gov Publicly available databases that compile information on gene expression across tissues (GTEx), pathway involvement (Reactome), and functional associations provide a powerful starting point for generating new hypotheses about RRBP1's network connections. maayanlab.cloud
Furthermore, a systems-level approach that connects human genetic variation (e.g., from genome-wide association studies) to molecular function through validation in cell and animal models will be key to translating basic discoveries into clinical relevance, as demonstrated by the work linking RRBP1 variants to blood pressure. nih.gov Analyzing the secretome of cells where RRBP1 expression is altered can also provide systems-level insights into how RRBP1 influences cell-cell communication and modifies the extracellular environment, particularly in cancer. nih.gov
Q & A
Q. What structural motifs enable RRBP1 to interact with ribosomes and the endoplasmic reticulum (ER) membrane?
RRBP1 contains a ribosome receptor domain critical for mediating ribosome-ER interactions, as demonstrated by its homology to yeast ribosome receptor proteins . To identify these motifs:
- Use site-directed mutagenesis to disrupt conserved regions (e.g., residues 879-887) and assess ribosome-binding efficiency via co-immunoprecipitation with ribosomal subunits.
- Perform hydrophobicity analysis (e.g., using Kyte-Doolittle plots) to map cytosolic vs. membrane-associated domains, as seen in analogous ribosome-binding proteins .
- Validate structural predictions with cryo-EM or X-ray crystallography , referencing methods from ribosome-binding protein studies .
Q. How can researchers experimentally validate RRBP1's role in peroxisomal biogenesis?
A dual screening approach combining CRISPR/Cas9 knockout and live-cell microscopy is recommended:
- Generate RRBP1-KO cells using sgRNAs targeting exons and confirm knockout via Western blot .
- Use a GFP-APEX2-ePTS1 reporter system to quantify peroxisome abundance and morphology. Score peroxisome loss on a 0–3 scale, as in Fatima et al. (2024) .
- Include positive controls (e.g., PEX5/PEX19 knockdown) and negative controls (non-targeting sgRNAs) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in RRBP1’s reported roles across different cellular models?
Conflicting data may arise from cell-type-specific ribosome-binding dynamics or organelle heterogeneity:
- Perform comparative transcriptomics/proteomics in RRBP1-KO models (e.g., HEK293T vs. hepatocytes) to identify context-dependent interactors .
- Use ribosome profiling to assess translation efficiency changes in RRBP1-deficient cells, referencing methods from Shine-Dalgarno sequence studies .
- Quantify peroxisome dynamics under stress (e.g., oxidative stress) to uncover conditional phenotypes .
Q. What methodologies best assess RRBP1’s interaction with ribosomal subunits under translational stress?
- Co-immunoprecipitation (Co-IP) with ribosomal proteins (e.g., RPLP0/RPLP2) in lysates treated with translation inhibitors (e.g., cycloheximide) .
- Combine with quantitative mass spectrometry to identify stress-induced changes in RRBP1-ribosome binding partners .
- For spatial resolution, use proximity ligation assays (PLA) to visualize RRBP1-ribosome interactions in situ .
Q. Can computational models predict RRBP1’s binding affinity with ribosomal RNA (rRNA)?
Yes, leveraging sequence-structure-function relationships:
- Train machine learning models on ribosome-binding site (RBS) activity data, such as the randomized RBS library study (Barrick et al., 1994), which quantified translational yield based on Shine-Dalgarno sequences .
- Use molecular docking simulations to model RRBP1’s interaction with 28S rRNA, referencing the 16S rRNA-mRNA binding mechanism .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics in vitro .
Q. How does RRBP1’s ribosome-binding domain influence protein aggregation in neurodegenerative disease models?
The ribosome-binding domain may act as a chaperone, analogous to NAC’s β-subunit :
- Express RRBP1 (879-887) fragments in polyglutamine (PolyQ) aggregation models (e.g., Huntington’s disease cell lines) and quantify aggregation via thioflavin T staining .
- Perform pulse-chase assays to assess RRBP1’s impact on nascent polypeptide stability.
- Compare with ribosome-binding mutants (e.g., GGAGA→CTCTT) to isolate domain-specific effects .
Data Contradiction Analysis
Q. How to interpret conflicting data on RRBP1’s cytosolic vs. membrane-associated functions?
- Subcellular fractionation followed by immunoblotting can clarify RRBP1 localization (e.g., ER vs. peroxisomes) .
- Address methodological biases: Antibodies targeting RRBP1’s N-terminal may miss splice variants, while overexpression models may artifactually increase cytosolic pools .
- Cross-validate findings using fluorescence correlation spectroscopy (FCS) to quantify RRBP1 mobility in live cells .
Methodological Resources
- Ribosome-binding assays : Refer to Barrick et al. (1994) for quantitative RBS activity analysis .
- Structural studies : Use crystallization protocols from ribosome-binding protein studies (e.g., EB-G et al., 2021) .
- Database tools : Explore BindingDB for protein-RNA interaction data and predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
